molecular formula C10H24N2 B1294425 N,N-Dibutylethylenediamine CAS No. 3529-09-7

N,N-Dibutylethylenediamine

Cat. No. B1294425
CAS RN: 3529-09-7
M. Wt: 172.31 g/mol
InChI Key: PWNDYKKNXVKQJO-UHFFFAOYSA-N
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Description

N,N-Dibutylethylenediamine is a chemical compound that is related to the ethylenediamine family, where the ethylenediamine moiety is substituted with butyl groups. While the provided papers do not directly discuss N,N-Dibutylethylenediamine, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of N,N-Dibutylethylenediamine's properties and reactivity.

Synthesis Analysis

The synthesis of related ethylenediamine derivatives is well-documented. For instance, N,N'-Dimethyl-1,2-diphenylethylenediamine was prepared through a reductive-coupling reaction of N-benzylidenemethylamine with titanium, yielding a mixture of diastereomers . This method could potentially be adapted for the synthesis of N,N-Dibutylethylenediamine by using appropriate starting materials and reductive conditions.

Molecular Structure Analysis

The molecular structure of ethylenediamine derivatives is characterized by the presence of nitrogen atoms that can participate in coordination with metals or form hydrogen bonds. For example, N,N'-Diphenylethylenediamine forms a network structure in the crystal state through N—H∙∙∙π and C—H∙∙∙π interactions . This suggests that N,N-Dibutylethylenediamine may also exhibit interesting structural features due to the presence of nitrogen atoms capable of engaging in similar interactions.

Chemical Reactions Analysis

Ethylenediamine derivatives participate in various chemical reactions, often acting as ligands in coordination chemistry. For instance, N,N',N'-trimethylethylenediamine-substituted phosphorus compounds react with transition metals to form coordination compounds . Similarly, N,N-Dibutylethylenediamine could potentially act as a ligand, forming complexes with different metals, which could be of interest in catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylenediamine derivatives can vary widely depending on the substituents attached to the nitrogen atoms. For example, halogenated N,N'-diphenethylethylenediamines exhibit varying degrees of lipophilicity and receptor binding affinity, which are influenced by the nature and position of the halogen substituents . By analogy, the butyl substituents in N,N-Dibutylethylenediamine would likely affect its solubility, boiling point, and potential interactions with biological receptors.

Scientific Research Applications

Specific Scientific Field

Analytical and Bioanalytical Chemistry

Summary of the Application

“N,N-Dimethylethylenediamine” is used in the derivatization of short-chain fatty acids (SCFAs) for their determination by liquid chromatography/mass spectrometry . SCFAs are end products of the fermentation of complex carbohydrates by the gut microbiota and are recognized as important markers to elucidate the link between gut health and disease .

Methods of Application or Experimental Procedures

The method involves the quantification of SCFAs, including C2–C6 SCFAs and their hydroxy derivatives, by liquid chromatography/tandem mass spectrometry (LC–MS/MS) upon “N,N-Dimethylethylenediamine” derivatization . The run time for this method is 10 minutes .

Results or Outcomes

The limits of detection and quantification of SCFAs with this method were found to be 0.5 and 5 fmol, respectively . The recovery was greater than 80% and good linearity (0.9932 to 0.9979) of calibration curves was obtained over the range from 0.005 to 5000 pmol/μL . The intraday and interday precisions were achieved in the range of 1–5% .

Synthesis of Amphiphilic Block Copolymers

Specific Scientific Field

Polymer Chemistry

Summary of the Application

“N,N-Dibutylethylenediamine” (DBEDA) is used in the synthesis of amphiphilic block copolymers . These copolymers can form stable micelles in neutral pH by self-assembly and disassemble under weak acidic conditions .

Methods of Application or Experimental Procedures

The PBLA segment is aminolyzed by the primary amine, DBEDA, with different ratios to prepare amphiphilic block copolymers with various ionizable tertiary amines .

Results or Outcomes

The resulting amphiphilic block copolymers can form stable micelles in neutral pH by self-assembly . These micelles can disassemble under weak acidic conditions, which could be useful in drug delivery systems .

Ligand in Copper-Catalyzed Reactions

Specific Scientific Field

Organic Synthesis

Summary of the Application

“N,N-Dimethylethylenediamine” can be used as a ligand in copper-catalyzed reactions . These reactions include cyanations of aryl bromides using potassium hexacyanoferrate(II) to form the corresponding benzonitriles, and tandem reaction of carbodiimide and isocyanoacetate to form benzoimidazo[1,5-α]imidazoles .

Methods of Application or Experimental Procedures

The method involves the use of “N,N-Dimethylethylenediamine” as a ligand in copper-catalyzed reactions . The specific procedures and conditions may vary depending on the reaction .

Results or Outcomes

The use of “N,N-Dimethylethylenediamine” as a ligand can enhance the efficiency of copper-catalyzed reactions, leading to the formation of desired products .

Safety And Hazards

N,N-Dibutylethylenediamine is classified as a dangerous substance. It can cause severe skin burns and eye damage, and it is a combustible liquid . Precautions should be taken when handling this substance, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

N',N'-dibutylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNDYKKNXVKQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188779
Record name N,N-Dibutylethylenediamine
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Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dibutylethylenediamine

CAS RN

3529-09-7
Record name N1,N1-Dibutyl-1,2-ethanediamine
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Record name N,N-Dibutylethylenediamine
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Record name 3529-09-7
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Record name N,N-Dibutylethylenediamine
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Record name N,N-dibutylethylenediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
YM Chung, WS Ahn, PK Lim - Applied Catalysis A: General, 2000 - Elsevier
The coupling polymerization of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene oxide) was carried out in an aqueous–chloroform biphasic mixture using copper complexes of …
Number of citations: 17 www.sciencedirect.com
RG Lacoste, AE Martell - Journal of the American Chemical …, 1955 - ACS Publications
Disodium N, N'-dibutylethylenediamine-N, N'-dimethylenesulfonate, tetrasodium N, N'-ethylenediaminetetramethyIene-sulfonate, trisodium nitrilomonoacetatedimethylenesulfonate, …
Number of citations: 13 pubs.acs.org
L Fu, P Yuan, Z Ruan, L Liu, T Li, L Yan - Polymer Chemistry, 2017 - pubs.rsc.org
An amphiphilic copolymer of poly(oligo(ethylene glycol) methacrylate) (POEGMA) and poly(benzyl-L-aspartic acid) (PBLA) has been prepared by means of reversible addition–…
Number of citations: 25 pubs.rsc.org
YM Chung, WS Ahn, PK Lim - Journal of Molecular Catalysis A: Chemical, 1999 - Elsevier
Coupling polymerization of 2,6-dimethylphenol to poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) was carried out in an 1:1 aqueous–chloroform biphasic mixture using Cu–surface …
Number of citations: 13 www.sciencedirect.com
M CAI, G LYV, Q YANG, L LIN… - Chinese Journal of …, 2019 - pesquisa.bvsalud.org
Objective@# To synthesize a folic acid (FA)-modified pH-sensitive nanomicelle containing sorafenib (SF) and superparamagnetic iron oxide (SPIO), and to access its visibility in MRI …
Number of citations: 0 pesquisa.bvsalud.org
N Osman, M Mohammed, CA Omolo, UH Ibrahim… - Materialia, 2023 - Elsevier
Bacterial infections caused by resistant strains have become one of the most significant life-threatening challenges. Therefore, the exploration of competent approaches is instantly …
Number of citations: 0 www.sciencedirect.com
X Li, L Yu, C Zhang, X Niu, M Sun, Z Yan, W Wang… - Bioactive Materials, 2022 - Elsevier
Low accumulation and penetration of nanomedicines in tumor severely reduce therapeutic efficacy. Herein, a pH-responsive gold nanoassembly is designed to overcome these …
Number of citations: 13 www.sciencedirect.com
A Ionkin, S Solek, H Bryndza, T Koch - Catalysis letters, 1999 - Springer
The growth of saturated carbon–carbon chains has been detected in the reaction of isonitriles with Raney nickel and Raney cobalt in liquid ammonia and under hydrogen pressure. The …
Number of citations: 2 link.springer.com
AE Frost Jr, AE Martell - Journal of the American Chemical Society, 1950 - ACS Publications
Aug., 1950 Some,'-Dialkylethylenediaminediacbtic Acids 3743 enough in solution they undergo reactions resulting in decarboxylation. This observation also shows that carbon dioxide …
Number of citations: 10 pubs.acs.org

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